molecular formula C11H8BrF2NO2 B1409680 Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1805593-97-8

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1409680
CAS No.: 1805593-97-8
M. Wt: 304.09 g/mol
InChI Key: FYHRNESMZITPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is an aromatic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of cyano and difluoromethyl groups. One common method involves the bromination of ethyl 2-(difluoromethyl)benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The presence of functional groups such as cyano and difluoromethyl can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
  • Ethyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate

Uniqueness

Ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly impact its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-4-7(12)3-6(5-15)9(8)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRNESMZITPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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